2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule. This compound belongs to the thienopyrimidinone family, characterized by a fused thieno and pyrimidinone core structure. The presence of diverse functional groups such as a methoxybenzyl and a quinolinyl moiety endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting from commercially available starting materials. The synthetic route can be outlined as follows:
Formation of the Thienopyrimidinone Core: A condensation reaction between 2-aminothiophenol and an appropriate β-ketoester forms the thienopyrimidinone core.
Quinolinyl Derivative Attachment: The 3,4-dihydroquinolin-1(2H)-yl group is introduced via a nucleophilic substitution reaction using 3,4-dihydroquinoline and a suitable alkylating agent.
Sulfanyl Group Addition: The sulfanyl linkage is created by reacting the thienopyrimidinone core with a sulfanylating reagent such as thiourea followed by alkylation.
Methoxybenzyl Functionalization:
Industrial Production Methods
The industrial production of this compound can involve optimization of the synthetic route to increase yield and reduce costs. Key aspects include:
Scale-up of reaction conditions.
Optimization of catalyst and solvent use.
Implementation of continuous flow reactors to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions it Undergoes
The compound can undergo various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide to yield sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as sodium borohydride can reduce the oxo group to form corresponding alcohol derivatives.
Substitution: The methoxy group can be substituted by nucleophiles in SN2 reactions to introduce different functional groups.
Common Reagents and Conditions Used
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents followed by nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed from these Reactions
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding alcohol derivatives.
Substitution Products: Functionalized derivatives with varied substituents at the methoxy position.
Scientific Research Applications
The compound finds extensive applications across different fields:
Chemistry: Utilized as a building block for synthesizing more complex molecules due to its rich functional group diversity.
Biology: Explored for its potential as a biochemical probe due to its structural resemblance to bioactive molecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in material science for developing novel polymeric materials and as a precursor in fine chemical synthesis.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
The compound's mechanism of action is largely dependent on the biological target it interacts with. For instance:
Anti-inflammatory Action: It might inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
Anti-cancer Activity: It may induce apoptosis in cancer cells through mitochondrial pathways or inhibit specific kinases involved in cell proliferation.
Molecular Targets and Pathways Involved
COX enzymes: For anti-inflammatory effects.
Kinases and Mitochondrial Pathways: For anti-cancer effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Similar compounds include other thienopyrimidinones and quinolinyl derivatives. What makes 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one unique is its specific combination of functional groups, which imparts distinct chemical and biological properties.
List of Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives.
3,4-Dihydroquinolin-1(2H)-yl compounds.
Methoxybenzyl-substituted heterocycles.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-31-19-10-8-17(9-11-19)15-28-24(30)23-20(12-14-32-23)26-25(28)33-16-22(29)27-13-4-6-18-5-2-3-7-21(18)27/h2-3,5,7-12,14H,4,6,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCPDLOKLXHUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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